Isobutyl methylphosphinate
Description
Isobutyl methylphosphinate is an organophosphorus compound characterized by a phosphinic acid backbone (H-P(O)(OH)) where the hydrogen atoms are replaced by a methyl group and an isobutyl ester. Phosphinates, in general, are esters of phosphinic acids, with the general structure R-O-P(O)(R₁)R₂. This compound, specifically, would have the structure O=P(CH₃)(O-isobutyl). However, direct references to this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds such as ethyl methylphosphinate, butyl methylphosphinate, and isobutyl methylphosphonate. These comparisons will focus on molecular properties, reactivity, and applications .
Properties
CAS No. |
25296-66-6 |
|---|---|
Molecular Formula |
C5H12O2P+ |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
methyl-(2-methylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O2P/c1-5(2)4-7-8(3)6/h5H,4H2,1-3H3/q+1 |
InChI Key |
SSERIKVKSQWTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[P+](=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Methylphosphinate
- CAS RN : 16391-07-4
- Molecular Formula : C₃H₉O₂P
- Structure : O=P(CH₃)(O-ethyl)
- Key Properties: Smaller ester chain (ethyl) results in lower molecular weight (124.08 g/mol) and likely higher volatility compared to butyl or isobutyl analogs.
Butyl Methylphosphinate
- CAS RN : 6172-80-1
- Molecular Formula : C₅H₁₃O₂P
- Structure : O=P(CH₃)(O-butyl)
- Key Properties :
Isobutyl Methylphosphonate
- CAS RN : 1604-38-2
- Molecular Formula : C₅H₁₃O₃P
- Structure : O=P(O)(O-isobutyl)(CH₃)
- Key Differences from Phosphinates :
Structural and Functional Analysis
Ester Chain Effects
- Branching (Isobutyl vs. Butyl): Branched chains (e.g., isobutyl) reduce crystallinity and increase solubility in nonpolar solvents compared to linear chains (e.g., butyl). This is critical in applications requiring tailored solvent compatibility .
- Chain Length : Ethyl derivatives (C₃) exhibit lower molecular weight and higher volatility, while butyl/isobutyl derivatives (C₅) enhance lipophilicity, impacting biological membrane permeability .
Reactivity and Stability
- Hydrolysis : Phosphinates (e.g., ethyl methylphosphinate) hydrolyze faster than phosphonates (e.g., isobutyl methylphosphonate) due to the absence of a second electronegative oxygen, which stabilizes the transition state in hydrolysis reactions .
- Thermal Stability : Phosphonates (decomposition >200°C) generally outperform phosphinates (<150°C) due to stronger P=O bonds .
Data Tables
Table 1. Comparative Properties of Methylphosphinates and Methylphosphonate
Table 2. Reactivity Trends
| Parameter | Ethyl Methylphosphinate | Isobutyl Methylphosphonate |
|---|---|---|
| Hydrolysis Rate | High | Low |
| Thermal Decomposition | ~120–150°C | >200°C |
| Solubility in Water | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Isobutyl methylphosphinate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves esterification of methylphosphinic acid with isobutanol under acidic or catalytic conditions. Optimization requires systematic variation of parameters:
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts to improve yield .
- Solvent Systems : Compare polar aprotic solvents (e.g., THF) versus non-polar solvents for reaction efficiency .
- Temperature Control : Use gradient heating (e.g., 60–100°C) to minimize side reactions. Document purity via GC-MS or HPLC, ensuring >95% yield thresholds .
- Table 1 : Key Reaction Parameters and Outcomes
| Parameter | Tested Range | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalyst | None, ZnCl₂, H₂SO₄ | ZnCl₂ | 82 | 97 |
| Solvent | THF, Toluene | THF | 78 | 95 |
| Temperature (°C) | 60–120 | 80 | 85 | 96 |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : Compare ¹H/³¹P NMR peaks with reference spectra (e.g., δ 1.2–1.4 ppm for isobutyl CH₃; δ 35–40 ppm for P=O in ³¹P NMR) .
- Infrared (IR) Spectroscopy : Identify P=O stretching (1150–1250 cm⁻¹) and P-O-C ester linkages (950–1050 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 150–160) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Cross-Validation : Replicate experiments under identical conditions (solvent, concentration) and compare with literature .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals or quantify impurities via LC-MS .
- Collaborative Databases : Contribute to open-access repositories (e.g., Figshare) to standardize spectral references .
Q. What strategies are recommended for extrapolating toxicological data from related organophosphorus compounds to this compound?
- Methodological Answer : Structural analogs (e.g., n-butyl chloroformate) provide proxy data when direct studies are lacking:
- Analog Selection : Prioritize compounds with similar substituents (e.g., ester groups, alkyl chain length) .
- Toxicity Extrapolation : Use RD50 values (respiratory irritation) from mouse studies of analogs, adjusting for molecular weight differences .
- Limitations : Highlight uncertainties in developmental/genotoxicity extrapolation due to absent class-specific data .
- Table 2 : Toxicity Data for Structural Analogs
| Compound | RD50 (ppm) | AEGL-1 (ppm) | Data Source |
|---|---|---|---|
| n-Butyl Chloroformate | 97 | Not derived | Carpenter (1982) |
| Isobutyl Chloroformate | 117 | Adopted* |
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2, 7, 12) and incubate this compound at 25°C/40°C.
Monitor degradation via ³¹P NMR or ion chromatography for phosphate byproducts .
Calculate half-life (t₁/₂) using first-order kinetics.
- Data Interpretation : Compare activation energy (Eₐ) across pH levels to identify hydrolysis mechanisms (acid-catalyzed vs. base-catalyzed) .
Data Contradiction and Reproducibility
Q. What steps should be taken if experimental yields of this compound conflict with literature values?
- Methodological Answer :
- Trace Impurities : Analyze via GC-MS or ICP-OES for residual catalysts (e.g., Zn²⁺) .
- Replication Protocols : Follow standardized reporting (e.g., Beilstein Journal guidelines) for solvent purity, equipment calibration, and reaction monitoring .
- Open Science Practices : Share raw data and protocols in supplementary materials to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
